molecular formula C20H22BF3O3 B6363125 2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 2096995-52-5

2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane

Cat. No. B6363125
CAS RN: 2096995-52-5
M. Wt: 378.2 g/mol
InChI Key: SGAGEEIYQHBNKD-UHFFFAOYSA-N
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Description

The compound contains a benzyloxy group, a trifluoromethyl group, and a dioxaborinane ring. The benzyloxy group is a benzene ring attached to an oxygen atom, which is in turn attached to a methyl group. The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms. The dioxaborinane ring is a cyclic structure containing boron, oxygen, and carbon atoms .


Chemical Reactions Analysis

The compound, due to the presence of the boronic ester, might undergo protodeboronation reactions . The trifluoromethyl group is known to be quite stable but can participate in certain reactions under specific conditions .

Scientific Research Applications

2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its potential applications in organic synthesis, materials science, and biochemistry. In organic synthesis, this compound has been used as a catalyst for the synthesis of a variety of compounds, including amides, esters, and lactones. In materials science, this compound has been used as a cross-linking agent for the synthesis of polymers. In biochemistry, this compound has been used as a reagent for the synthesis of peptides and proteins and as a catalyst for the hydrolysis of peptide bonds.

Mechanism of Action

Biochemical Pathways

The compound has been used in Suzuki–Miyaura (SM) coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane in laboratory experiments is its mild and efficient synthesis method. The two-step process is relatively simple and can be performed in a short amount of time. Additionally, this compound is soluble in both organic solvents and polar aprotic solvents, making it easy to use in a variety of experiments.
However, there are some limitations to using this compound in laboratory experiments. This compound is a relatively new compound, and its full potential in laboratory experiments has yet to be explored. Additionally, this compound is a relatively expensive compound, which can limit its use in some laboratory experiments.

Future Directions

1. Investigating the potential of 2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane as a catalyst for the synthesis of other compounds.
2. Exploring the use of this compound as a reagent for the synthesis of peptides and proteins.
3. Examining the potential of this compound to modulate gene expression.
4. Investigating the use of this compound as a cross-linking agent for the synthesis of polymers.
5. Studying the potential of this compound to inhibit the growth of cancer cells.
6. Examining the use of this compound in the synthesis of other organoboron compounds.
7. Investigating the use of this compound in the synthesis of other materials.
8. Examining the use of this compound in the synthesis of pharmaceuticals.
9. Studying the potential of this compound to act as a Lewis acid in other reactions.
10. Investigating the use of this compound in the synthesis of other organometallic compounds.

Synthesis Methods

2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized using a two-step process, starting with the reaction of 4-benzyloxy-3-trifluoromethylphenol and trimethylsilyl borate in the presence of a base, such as potassium carbonate. The resulting product is then reacted with trimethylborane in the presence of an acid, such as p-toluenesulfonic acid, to form this compound. This two-step process is a mild and efficient method for the synthesis of this compound and has been used in a variety of research studies.

properties

IUPAC Name

4,4,6-trimethyl-2-[4-phenylmethoxy-3-(trifluoromethyl)phenyl]-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BF3O3/c1-14-12-19(2,3)27-21(26-14)16-9-10-18(17(11-16)20(22,23)24)25-13-15-7-5-4-6-8-15/h4-11,14H,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAGEEIYQHBNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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